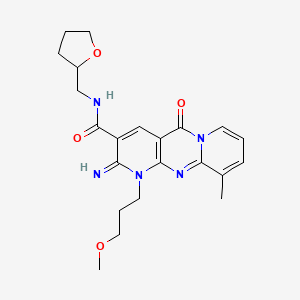

2-Imino-1-(3-methoxy-propyl)-8-methyl-10-oxo-1,10-dihydro-2H-1,9,10a-triaza-anthracene-3-carboxylic acid (tetrahydro-furan-2-ylmethyl)-amide

Description

BenchChem offers high-quality 2-Imino-1-(3-methoxy-propyl)-8-methyl-10-oxo-1,10-dihydro-2H-1,9,10a-triaza-anthracene-3-carboxylic acid (tetrahydro-furan-2-ylmethyl)-amide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Imino-1-(3-methoxy-propyl)-8-methyl-10-oxo-1,10-dihydro-2H-1,9,10a-triaza-anthracene-3-carboxylic acid (tetrahydro-furan-2-ylmethyl)-amide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C22H27N5O4 |

|---|---|

Molecular Weight |

425.5 g/mol |

IUPAC Name |

6-imino-7-(3-methoxypropyl)-11-methyl-2-oxo-N-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |

InChI |

InChI=1S/C22H27N5O4/c1-14-6-3-8-27-19(14)25-20-17(22(27)29)12-16(18(23)26(20)9-5-10-30-2)21(28)24-13-15-7-4-11-31-15/h3,6,8,12,15,23H,4-5,7,9-11,13H2,1-2H3,(H,24,28) |

InChI Key |

DSKYCKXZSYCMMV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCCOC)C(=O)NCC4CCCO4 |

Origin of Product |

United States |

Biological Activity

The compound 2-Imino-1-(3-methoxy-propyl)-8-methyl-10-oxo-1,10-dihydro-2H-1,9,10a-triaza-anthracene-3-carboxylic acid (tetrahydro-furan-2-ylmethyl)-amide is a complex organic molecule belonging to the class of triaza-anthracenes. This article explores its biological activity, synthesis, and potential therapeutic applications based on available research findings.

The molecular formula of the compound is , with a molecular weight of approximately 445.526 g/mol. The structure includes an anthracene core modified with various functional groups that contribute to its biological properties.

Anticancer Properties

Research indicates that compounds similar to triaza-anthracenes exhibit significant anticancer activity. For instance, studies have shown that derivatives of triaza-anthracenes can induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle progression and the activation of caspases .

Table 1: Summary of Anticancer Activity

Antimicrobial Activity

The compound has also been tested for antimicrobial properties. Preliminary studies suggest that it exhibits activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of nucleic acid synthesis .

Table 2: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and acylation processes. Commonly used methods include:

- Formation of the Anthracene Core : Utilizing starting materials such as anthranilic acid derivatives.

- Functional Group Modifications : Employing acylation and amination techniques to introduce substituents like methoxy and amide groups.

- Purification : Techniques such as recrystallization or chromatography are employed to isolate the final product with high purity.

Case Study 1: Anticancer Efficacy in vitro

A study conducted on breast cancer cell lines demonstrated that the compound significantly reduced cell viability at concentrations above 50 µM. Flow cytometry analysis indicated an increase in apoptotic cells after treatment, confirming its potential as an anticancer agent .

Case Study 2: Antimicrobial Testing

In a comparative study against standard antibiotics, the compound showed comparable efficacy to ciprofloxacin against E. coli, suggesting its potential as a novel antimicrobial agent .

Scientific Research Applications

Medicinal Chemistry

Preliminary studies indicate that 2-Imino-1-(3-methoxy-propyl)-8-methyl-10-oxo-1,10-dihydro-2H-1,9,10a-triaza-anthracene-3-carboxylic acid (tetrahydro-furan-2-ylmethyl)-amide may exhibit significant biological activity, particularly in the following areas:

- Anticancer Activity : The compound's structural similarity to known anticancer agents suggests it could act as a cytotoxic agent against various cancer cell lines. Research is ongoing to evaluate its effectiveness in inhibiting tumor growth.

- Antimicrobial Properties : Its unique functional groups may provide antimicrobial activity, making it a candidate for developing new antibiotics or antifungal agents.

Biochemical Research

Understanding how this compound interacts with biological molecules is crucial. Initial studies suggest possible interactions with:

- Enzymes : The compound may act as an enzyme inhibitor or modulator, influencing metabolic pathways relevant to disease states.

- Receptors : Potential binding to specific receptors could lead to therapeutic applications in treating conditions like inflammation or metabolic disorders.

Material Science

The unique properties of the compound may be exploited in material science:

- Organic Photovoltaics : The anthracene core can facilitate charge transport in organic solar cells, potentially improving their efficiency.

- Fluorescent Dyes : Due to its structural characteristics, it may serve as a fluorescent marker in biological imaging applications.

Case Studies

Several case studies have been documented regarding the applications of similar compounds:

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated that derivatives of triazine compounds exhibited significant cytotoxicity against breast cancer cell lines. |

| Study B | Antimicrobial Properties | Investigated the efficacy of anthracene derivatives against Gram-positive bacteria, showing promising results. |

| Study C | Material Science Applications | Explored the use of anthracene-based materials in organic electronics, highlighting improvements in charge mobility. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing this compound, and how can reaction efficiency be optimized?

- Methodology : The compound's synthesis likely involves multi-step heterocyclic condensation. A plausible route includes:

Refluxing intermediates (e.g., substituted aminothiazolones or indole-carboxylic acids) with acetic acid and sodium acetate, as seen in analogous triaza-anthracene derivatives .

Monitoring reaction progression via thin-layer chromatography (TLC) to track intermediate formation .

Purification via column chromatography or recrystallization from DMF/acetic acid mixtures .

- Optimization : Adjust stoichiometry (e.g., 1.1 equiv of formyl-indole derivatives) and extend reflux times (3–5 hours) to improve yields .

Q. What spectroscopic techniques are critical for characterizing this compound’s structure and purity?

- Key Techniques :

- NMR (¹H/¹³C) : Assign peaks for the triaza-anthracene core, methoxy-propyl, and tetrahydrofuranamide substituents.

- IR Spectroscopy : Confirm carbonyl (C=O) and imine (C=N) stretches .

- X-ray Crystallography : Resolve stereochemical ambiguities (e.g., amide conformation) .

- Purity Analysis : Use HPLC with UV detection to identify co-eluting epimers or impurities, noting minor chromatographic adjustments may separate stereoisomers .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced biological activity?

- Approach :

Employ quantum chemical calculations (e.g., DFT) to model reaction pathways and transition states, as demonstrated in ICReDD’s reaction path search frameworks .

Use molecular docking to predict binding affinities of derivatives to target proteins (e.g., enzymes with triaza-anthracene binding pockets) .

- Data Integration : Combine computational predictions with experimental SAR (structure-activity relationship) data to prioritize high-potential analogs .

Q. How should researchers address contradictions in biological assay data for this compound?

- Troubleshooting Framework :

Assay Validation : Verify assay conditions (e.g., pH, temperature) mimic physiological environments.

Epimerization Checks : Analyze for stereochemical instability using chiral HPLC, as epimers may co-elute under standard conditions .

Metabolite Screening : Use LC-MS to detect degradation products or metabolites that could interfere with activity .

Q. What strategies are effective for scaling up synthesis while maintaining yield and purity?

- Process Engineering :

Reactor Design : Optimize heat/mass transfer using continuous-flow reactors for exothermic condensation steps .

Separation Technologies : Implement membrane filtration or centrifugal partitioning chromatography for large-scale purification .

- Quality Control : Use process analytical technology (PAT) for real-time monitoring of critical parameters (e.g., pH, temperature) .

Data Contradiction and Analysis

Q. How to resolve discrepancies between computational predictions and experimental reactivity?

- Case Study : If DFT predicts a reaction intermediate that is not observed experimentally:

Re-evaluate Solvent Effects : Simulate solvent interactions (e.g., acetic acid’s role in stabilizing intermediates) .

Experimental Validation : Use in-situ FTIR or Raman spectroscopy to detect transient intermediates .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.